3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a furan derivative with a thieno[2,3-d]pyrimidine precursor in the presence of a sulfur source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the furan ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thieno[2,3-d]pyrimidine core or the furan ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core or the furan ring .
Scientific Research Applications
3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one include other thieno[2,3-d]pyrimidine derivatives and furan-containing heterocycles. Examples include:
- This compound
- This compound .
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a thieno[2,3-d]pyrimidine core with a furan ring and a sulfanyl group. This unique combination of functional groups and heterocycles imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-ethyl-5-(furan-2-yl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-2-14-11(15)9-7(8-4-3-5-16-8)6-18-10(9)13-12(14)17/h3-6H,2H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMLRQDLABBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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